

# Technical Guide: Certificate of Analysis for 1-Stearoyl-rac-glycerol-d35

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## Compound of Interest

Compound Name: 1-Stearoyl-rac-glycerol-d35

Cat. No.: B1339738

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and analytical methodologies associated with the Certificate of Analysis (CoA) for **1-Stearoyl-rac-glycerol-d35**. This deuterated internal standard is critical for accurate quantification in mass spectrometry-based analyses.

## Quantitative Data Summary

The following table summarizes the typical specifications for **1-Stearoyl-rac-glycerol-d35**.

Test	Specification	Typical Value
Identification		
<sup>1</sup> H-NMR	Conforms to structure	Conforms
Mass Spectrometry	Conforms to structure	Conforms
Purity		
Purity by HPLC/GC-MS	≥98%	99.5%
Deuterated Purity	≥99 atom % D	99.6 atom % D
Physical Properties		
Appearance	White to off-white solid	White solid
Melting Point	55-60 °C	57.8 °C
Residual Solvents		
GC-MS	≤0.5%	Conforms

## Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

### Identification by <sup>1</sup>H-NMR Spectroscopy

Objective: To confirm the chemical structure of **1-Stearoyl-rac-glycerol-d35**.

Instrumentation:

- NMR Spectrometer: 400 MHz or higher
- Solvent: Chloroform-d (CDCl<sub>3</sub>) or DMSO-d<sub>6</sub>
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

Procedure:

- A sample of 5-10 mg of **1-Stearoyl-rac-glycerol-d35** is accurately weighed and dissolved in approximately 0.7 mL of the deuterated solvent in an NMR tube.
- The sample is vortexed until fully dissolved.
- The NMR tube is placed in the spectrometer.
- A standard  $^1\text{H}$ -NMR spectrum is acquired. The absence of signals corresponding to the stearoyl chain protons confirms successful deuteration. The spectrum should be consistent with the glycerol backbone protons.

## Identification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of **1-Stearoyl-rac-glycerol-d35**.

Instrumentation:

- Mass Spectrometer: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure for ESI-MS:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution is infused into the ESI source.
- The mass spectrum is acquired in positive ion mode.
- The observed mass-to-charge ratio ( $m/z$ ) for the protonated molecule  $[\text{M}+\text{H}]^+$  or other adducts is compared to the theoretical value.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **1-Stearoyl-rac-glycerol-d35**.

Instrumentation:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A time-programmed gradient from a higher polarity mixture to a lower polarity mixture.
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Injection Volume: 10 µL

#### Procedure:

- A standard solution of known concentration is prepared by dissolving the sample in a suitable solvent (e.g., chloroform).
- The HPLC system is equilibrated with the initial mobile phase conditions.
- The standard solution is injected, and the chromatogram is recorded.
- The peak area of the main component is used to calculate the purity relative to any detected impurities.

## Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify any residual solvents from the manufacturing process.

#### Instrumentation:

- GC-MS system with a headspace autosampler

- Column: A suitable capillary column for solvent analysis (e.g., DB-624)
- Carrier Gas: Helium
- Temperature Program: An initial low temperature is held, then ramped to a final high temperature to elute all expected solvents.
- Mass Spectrometer: Operated in full scan mode.

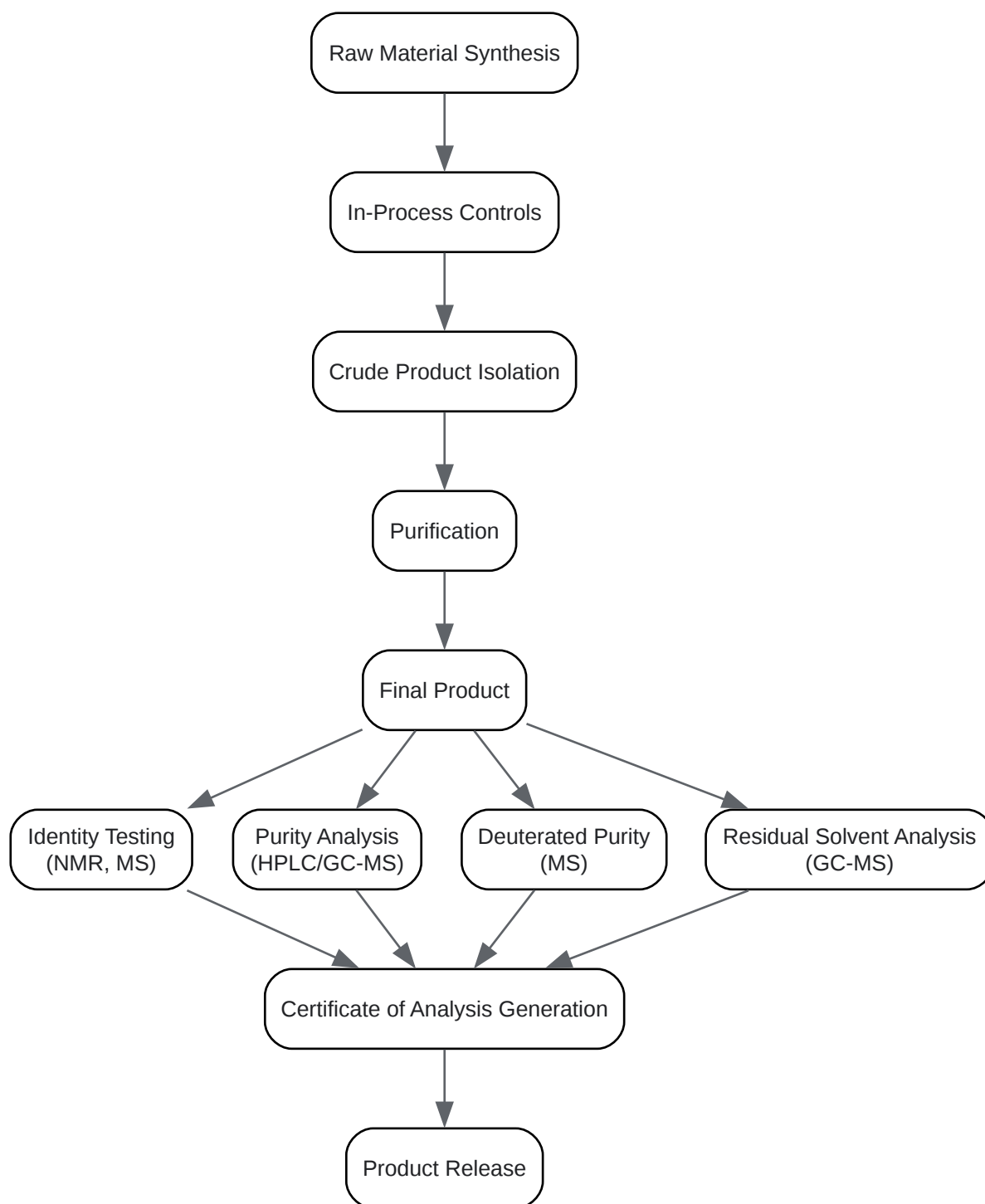
#### Procedure:

- A known amount of the sample is weighed into a headspace vial.
- The vial is sealed and heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.
- A sample of the headspace gas is automatically injected into the GC-MS.
- The resulting chromatogram is analyzed to identify and quantify any detected solvents by comparing with a library of known solvent spectra and retention times.

## Visualizations

### Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control and certification of a chemical standard like **1-Stearoyl-rac-glycerol-d35**.



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Caption: Quality Control Workflow for **1-Stearoyl-rac-glycerol-d35**.

This guide provides a foundational understanding of the data and methodologies behind the Certificate of Analysis for **1-Stearoyl-rac-glycerol-d35**, intended to support its effective use in

research and development.

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